Triple Nav Blockade vs. VX-548 Selectivity
DSP-2230 demonstrates equipotent blockade of Nav1.7, Nav1.8, and Nav1.9 channels with IC50 values of 7.1 μM, 11.4 μM, and 6.7 μM respectively in patch-clamp electrophysiology assays [1]. In contrast, VX-548 (Suzetrigine) is a highly potent but exclusively Nav1.8-selective inhibitor with an IC50 of 0.7 nM and >400-fold selectivity over other sodium channel subtypes . The equipotent triple-subtype blockade of DSP-2230 offers a fundamentally different pharmacological approach—simultaneously targeting three distinct nodes in peripheral nociceptive signaling—compared to the single-subtype selectivity of VX-548.
| Evidence Dimension | Sodium channel subtype inhibition potency (IC50) |
|---|---|
| Target Compound Data | Nav1.7: 7.1 μM; Nav1.8: 11.4 μM; Nav1.9: 6.7 μM |
| Comparator Or Baseline | VX-548 (Suzetrigine): Nav1.8 IC50 = 0.7 nM; Nav1.7 IC50 = >400-fold less potent |
| Quantified Difference | DSP-2230: triple equipotent blockade (IC50 ratio Nav1.7/Nav1.8/Nav1.9 ≈ 1.0:1.6:0.94) vs. VX-548: exclusive Nav1.8 selectivity (>400-fold) |
| Conditions | Manual patch-clamp electrophysiology; human Nav1.7, Nav1.8, Nav1.9 expressed in HEK293 cells; sodium current measurement |
Why This Matters
Procurement decisions for pain research should consider whether a single-subtype (Nav1.8-only) or triple-subtype (Nav1.7/Nav1.8/Nav1.9) inhibitor is more appropriate for the specific nociceptive pathway being interrogated.
- [1] Kamei T, Kudo T, Yamane H, Ishibashi F, Takada Y, Honda S, Maezawa Y, Ikeda K, Oyamada Y. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230. Biochem Biophys Res Commun. 2024;721:150126. View Source
